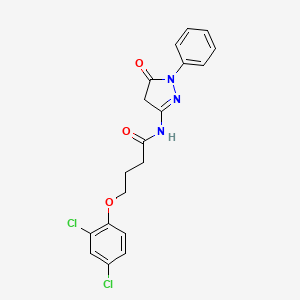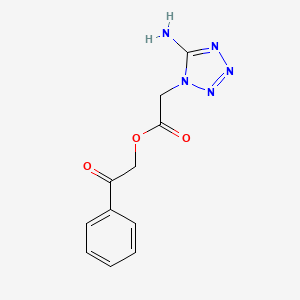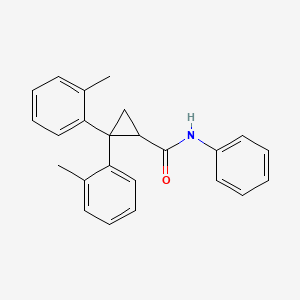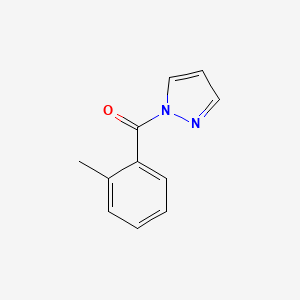![molecular formula C16H16N2O2S2 B11101584 N-(2-hydroxyethyl)-2-{[2-(thiophen-2-yl)-1H-indol-3-yl]sulfanyl}acetamide](/img/structure/B11101584.png)
N-(2-hydroxyethyl)-2-{[2-(thiophen-2-yl)-1H-indol-3-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxyethyl)-2-{[2-(thiophen-2-yl)-1H-indol-3-yl]sulfanyl}acetamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-2-{[2-(thiophen-2-yl)-1H-indol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Thiophene Introduction: The thiophene ring can be introduced via a cross-coupling reaction such as the Suzuki or Stille coupling.
Sulfanyl Group Addition: The sulfanyl group can be added through a nucleophilic substitution reaction.
Acetamide Formation: The final step involves the reaction of the intermediate with 2-chloro-N-(2-hydroxyethyl)acetamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-2-{[2-(thiophen-2-yl)-1H-indol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the sulfanyl group or reduce the indole ring.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: De-sulfanylated products or reduced indole derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving indole and thiophene derivatives.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-2-{[2-(thiophen-2-yl)-1H-indol-3-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole and thiophene moieties could play a crucial role in these interactions, influencing the compound’s affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-hydroxyethyl)-2-{[2-(thiophen-2-yl)-1H-indol-3-yl]sulfanyl}acetamide
- **N-(2-hydroxyethyl)-2-{[2-(thiophen-2-yl)-1H-indol-3-yl]sulfanyl}propionamide
- **N-(2-hydroxyethyl)-2-{[2-(thiophen-2-yl)-1H-indol-3-yl]sulfanyl}butyramide
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of both indole and thiophene rings, along with the sulfanyl and acetamide groups, provides a versatile scaffold for further functionalization and application.
Properties
Molecular Formula |
C16H16N2O2S2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-2-[(2-thiophen-2-yl-1H-indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H16N2O2S2/c19-8-7-17-14(20)10-22-16-11-4-1-2-5-12(11)18-15(16)13-6-3-9-21-13/h1-6,9,18-19H,7-8,10H2,(H,17,20) |
InChI Key |
FYWITOREGOPVNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=CS3)SCC(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11101505.png)
![4-ethoxy-N-[(2Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11101532.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4-fluorophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11101543.png)
![3-Methyl-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-8-[(2-methylpropoxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B11101546.png)
![2-Methoxy-4-({(E)-2-[2-(3-toluidino)acetyl]hydrazono}methyl)phenyl 2-bromobenzoate](/img/structure/B11101550.png)
![N-[(1-Benzyl-1H-benzimidazol-2-yl)methyl]-2-methylaniline](/img/structure/B11101558.png)


![6,7-dimethyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11101570.png)
![2-ethoxy-6-[(E)-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11101574.png)
![Methanediyldinaphthalene-1,2-diyl bis[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate]](/img/structure/B11101582.png)

![2,2,2-trifluoro-N'-[(9-oxoacridin-10(9H)-yl)acetyl]acetohydrazide](/img/structure/B11101593.png)

